molecular formula C20H18O6 B1675297 Licoflavonol CAS No. 60197-60-6

Licoflavonol

Cat. No.: B1675297
CAS No.: 60197-60-6
M. Wt: 354.4 g/mol
InChI Key: TVMHBSODLWMMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Licoflavonol has a wide range of scientific research applications, including:

Safety and Hazards

According to a safety data sheet, Licoflavonol should be handled with care to avoid dust formation and inhalation. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Licoflavonol has shown potential as an inhibitor of Salmonella’s type III secretion system, making it a promising candidate for novel types of anti-virulence drugs . Additionally, it has been suggested that this compound could be used in the treatment of Alzheimer’s disease by reducing Aβ secretion .

Biochemical Analysis

Biochemical Properties

Licoflavonol interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to bind with xanthine oxidase (XO), an enzyme involved in purine metabolism . The binding energy between this compound and XO is -9.1 kcal·mol-1, indicating a strong interaction . This interaction primarily forms hydrogen bonds, with the corresponding residues being Thr-262 and Glu-263 .

Cellular Effects

This compound has been shown to reduce uric acid levels in cells induced by adenosine . It also improves the activity of superoxide dismutase (SOD) and catalase (CAT) in cells induced by uric acid, and reduces the levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA) . These findings suggest that this compound can mitigate oxidative stress in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to XO, which likely contributes to its uric acid-lowering effect . This compound may inhibit XO, thereby reducing the production of uric acid . Furthermore, by enhancing the activity of SOD and CAT, this compound can help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound can reduce uric acid levels and improve antioxidant enzyme activity in cells over a 24-hour period . This suggests that this compound may have a lasting impact on cellular function.

Metabolic Pathways

This compound is involved in the purine metabolism pathway, specifically through its interaction with XO . By inhibiting XO, this compound can reduce the conversion of hypoxanthine and xanthine to uric acid, thereby lowering uric acid levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Licoflavonol can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from licorice root extracts . The synthetic route typically includes the hydroxylation of the flavonoid backbone and the addition of specific functional groups to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from licorice roots, followed by purification using techniques such as solid-phase extraction and HPLC . The process ensures high purity and yield, making it suitable for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Licoflavonol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonol.

    Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonol.

    Substitution: Various substituted flavonoid compounds with altered functional groups.

Comparison with Similar Compounds

Licoflavonol is unique among flavonols due to its specific functional groups and biological activities. Similar compounds include:

This compound stands out due to its specific inhibition of bacterial secretion systems and its potential therapeutic applications in reducing uric acid levels and oxidative stress.

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMHBSODLWMMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208938
Record name 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Licoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60197-60-6
Record name Licoflavonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60197-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licoflavonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOFLAVONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3F3Z8Y1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Licoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 187 °C
Record name Licoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licoflavonol
Reactant of Route 2
Reactant of Route 2
Licoflavonol
Reactant of Route 3
Reactant of Route 3
Licoflavonol
Reactant of Route 4
Reactant of Route 4
Licoflavonol
Reactant of Route 5
Reactant of Route 5
Licoflavonol
Reactant of Route 6
Reactant of Route 6
Licoflavonol
Customer
Q & A

Q1: What is known about the mechanism of action of licoflavonol against Alzheimer's disease?

A1: [] this compound appears to reduce the production of amyloid beta (Aβ), a protein implicated in Alzheimer's disease, by targeting the β-site APP-cleaving enzyme 1 (BACE1). It increases BACE1 phosphorylation, which facilitates the interaction of BACE1 with ADP ribosylation factor-binding proteins 1 and 3 (GGA1 and GGA3). This interaction promotes the delivery of BACE1 to lysosomes for degradation, ultimately reducing Aβ secretion.

Q2: What is the chemical structure of this compound?

A3: this compound is a prenylated flavonol. While the provided abstracts don't explicitly state the molecular formula and weight, its structure has been elucidated through spectroscopic data analysis. [, ]

Q3: Which plant species are sources of this compound?

A3: this compound has been identified in various plant species, including:

  • Glycyrrhiza uralensis (Chinese licorice): This plant appears to have the highest abundance of this compound compared to other Glycyrrhiza species. []
  • Glycyrrhiza glabra (licorice): This species is known to contain various bioactive compounds, including this compound. []
  • Maclura tinctoria: This fruit is a source of this compound and other prenylated flavonoids. []

Q4: Have any studies examined the relationship between the structure of this compound and its antioxidant activity?

A5: [] Yes, density functional theory (DFT) studies suggest that the antioxidant activity of this compound is influenced by its pKa value, particularly under solvent-mediated effects. The research indicates that increasing the pKa value of this compound could potentially enhance its antioxidant activity.

Q5: Has this compound shown any antibacterial activity?

A6: [] While not specifically mentioned for this compound, Glycyrrhiza glabra, a known source of this compound, has demonstrated antibacterial activity against various bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus (MSSA & MRSA), Mycobacterium tuberculosis, and Helicobacter pylori.

Q6: What analytical methods have been used to quantify this compound in plant material?

A7: [] Researchers have successfully used a combination of solid-phase extraction (SPE) and high-performance liquid chromatography coupled with diode array detection (HPLC-DAD) to determine the amount of this compound present in Glycyrrhiza uralensis.

Q7: What is the role of Shao yao gan cao decoction in traditional medicine, and how does this compound contribute to its effects?

A8: [] Shao yao gan cao decoction (SYGC), a traditional Chinese medicine, is used to treat Sphincter of Oddi Dysfunction (SOD). This compound is one of the active compounds in SYGC, and network pharmacology studies suggest that it might contribute to SYGC's therapeutic effects by targeting pathways involved in muscle contraction, B cell receptor signaling, and the complement system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.